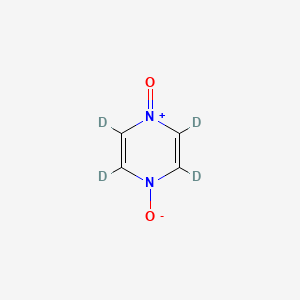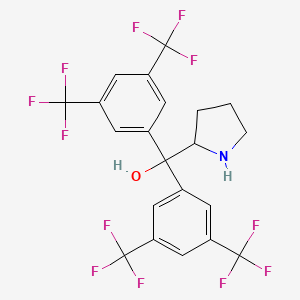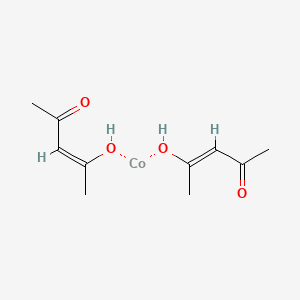
calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate, also known as calcium ascorbate dihydrate, is a compound with the molecular formula C12H14CaO12·2H2O. It is a calcium salt of ascorbic acid (vitamin C) and is commonly used as a dietary supplement and food additive due to its antioxidant properties. The compound appears as a white or slightly yellowish crystalline powder and is freely soluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium ascorbate dihydrate can be synthesized by reacting ascorbic acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving ascorbic acid in water and then adding calcium carbonate or calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of calcium ascorbate dihydrate. The reaction can be represented as follows:
C6H8O6+CaCO3→C6H7CaO6+CO2+H2O
Industrial Production Methods
In industrial settings, calcium ascorbate dihydrate is produced by a similar method but on a larger scale. The process involves the use of high-purity ascorbic acid and calcium carbonate or calcium hydroxide. The reaction is carried out in large reactors, and the resulting product is filtered, dried, and packaged for use as a dietary supplement or food additive .
Análisis De Reacciones Químicas
Types of Reactions
Calcium ascorbate dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Calcium ascorbate dihydrate can be oxidized to dehydroascorbic acid in the presence of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: It can be reduced back to ascorbic acid using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups in calcium ascorbate dihydrate can participate in substitution reactions with reagents like acyl chlorides to form esters.
Major Products Formed
Oxidation: Dehydroascorbic acid
Reduction: Ascorbic acid
Substitution: Ester derivatives of ascorbic acid
Aplicaciones Científicas De Investigación
Calcium ascorbate dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reducing agent in various chemical reactions and as a stabilizer for certain compounds.
Biology: It is studied for its role in collagen synthesis, immune function, and as an antioxidant.
Medicine: It is used in the treatment of scurvy and as a dietary supplement to prevent vitamin C deficiency.
Mecanismo De Acción
Calcium ascorbate dihydrate exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound also plays a crucial role in collagen synthesis by acting as a cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are involved in the hydroxylation of proline and lysine residues in collagen .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium ascorbate
- Magnesium ascorbate
- Potassium ascorbate
Comparison
Calcium ascorbate dihydrate is unique among these compounds due to its calcium content, which provides additional nutritional benefits. Unlike sodium ascorbate, it does not contribute to sodium intake, making it a preferred choice for individuals on low-sodium diets. Magnesium ascorbate and potassium ascorbate also offer similar antioxidant properties, but calcium ascorbate dihydrate is often favored for its dual role in providing both vitamin C and calcium .
Propiedades
IUPAC Name |
calcium;2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O6.Ca.2H2O/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;;;/h2*2,5,7-10H,1H2;;2*1H2/q;;+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJHWLDSRIHFKY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18CaO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
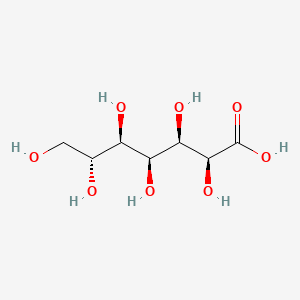
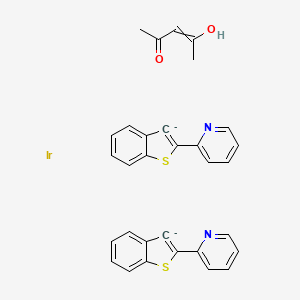

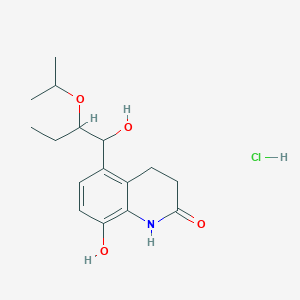
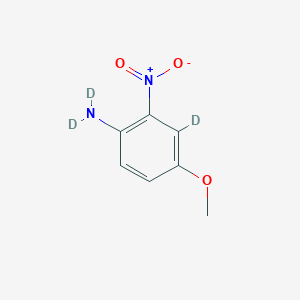
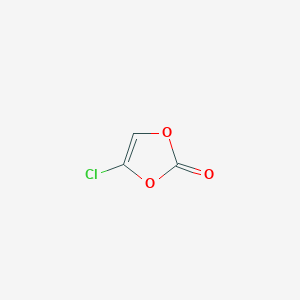
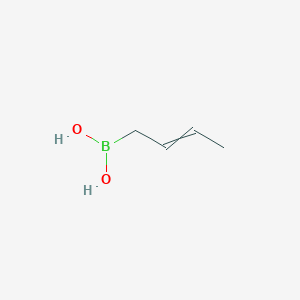

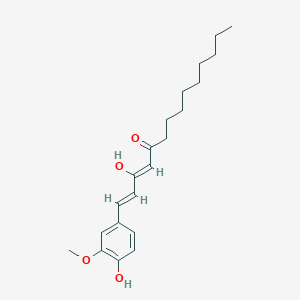

![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)
